molecular formula C19H16N2O3S2 B13891529 Ethyl 4-methyl-3-((4-(methylsulfinyl)thieno[3,2-d]pyrimidin-7-yl)ethynyl)benzoate

Ethyl 4-methyl-3-((4-(methylsulfinyl)thieno[3,2-d]pyrimidin-7-yl)ethynyl)benzoate

Cat. No.: B13891529
M. Wt: 384.5 g/mol
InChI Key: CDKIOYZLFMUQTK-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-3-[2-(4-methylsulfinylthieno[3,2-d]pyrimidin-7-yl)ethynyl]benzoate is a complex organic compound that features a unique combination of functional groups, including a benzoate ester, a thienopyrimidine moiety, and a sulfoxide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-3-[2-(4-methylsulfinylthieno[3,2-d]pyrimidin-7-yl)ethynyl]benzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the thienopyrimidine core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable nitrile or amidine.

    Introduction of the ethynyl group: This step often involves a Sonogashira coupling reaction, where an ethynyl group is introduced using a palladium catalyst and a copper co-catalyst.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-3-[2-(4-methylsulfinylthieno[3,2-d]pyrimidin-7-yl)ethynyl]benzoate can undergo various types of chemical reactions, including:

    Oxidation: The sulfoxide group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The sulfoxide group can be reduced back to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) for sulfoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for reduction of the sulfoxide group.

    Substitution: Palladium catalysts for Sonogashira coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfoxide group would yield the corresponding sulfone, while reduction would yield the sulfide.

Scientific Research Applications

Ethyl 4-methyl-3-[2-(4-methylsulfinylthieno[3,2-d]pyrimidin-7-yl)ethynyl]benzoate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique electronic properties of the thienopyrimidine moiety make this compound a candidate for use in organic electronics and photovoltaics.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, particularly those containing heterocyclic structures.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-3-[2-(4-methylsulfinylthieno[3,2-d]pyrimidin-7-yl)ethynyl]benzoate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The thienopyrimidine moiety is known to interact with various biological targets, including kinases and other enzymes involved in cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-methyl-3-[2-(4-methylthio)thieno[3,2-d]pyrimidin-7-yl]ethynyl]benzoate: Similar structure but with a thioether group instead of a sulfoxide.

    Ethyl 4-methyl-3-[2-(4-methylsulfonylthieno[3,2-d]pyrimidin-7-yl)ethynyl]benzoate: Similar structure but with a sulfone group instead of a sulfoxide.

Uniqueness

The presence of the sulfoxide group in ethyl 4-methyl-3-[2-(4-methylsulfinylthieno[3,2-d]pyrimidin-7-yl)ethynyl]benzoate imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with thioether or sulfone groups.

Properties

Molecular Formula

C19H16N2O3S2

Molecular Weight

384.5 g/mol

IUPAC Name

ethyl 4-methyl-3-[2-(4-methylsulfinylthieno[3,2-d]pyrimidin-7-yl)ethynyl]benzoate

InChI

InChI=1S/C19H16N2O3S2/c1-4-24-19(22)14-6-5-12(2)13(9-14)7-8-15-10-25-17-16(15)20-11-21-18(17)26(3)23/h5-6,9-11H,4H2,1-3H3

InChI Key

CDKIOYZLFMUQTK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C)C#CC2=CSC3=C2N=CN=C3S(=O)C

Origin of Product

United States

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